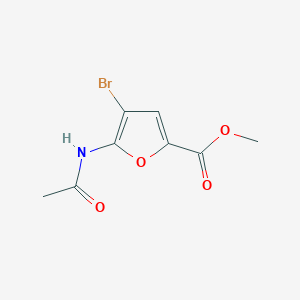
2,5-dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine, commonly known as DMTFPI, is a pyrazoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMTFPI is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research.
作用機序
The mechanism of action of DMTFPI is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger, which can reduce oxidative stress in cells. DMTFPI has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DMTFPI has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have shown that DMTFPI can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as reduce the expression of COX-2. In vivo studies have shown that DMTFPI can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One advantage of using DMTFPI in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with in the laboratory. Another advantage is its stability under various conditions, which allows for long-term storage. However, one limitation of using DMTFPI is its potential toxicity, which requires careful handling and disposal.
将来の方向性
For research on DMTFPI include further studies on its mechanism of action, as well as its potential applications in various fields. In medicinal chemistry, future research could focus on the development of DMTFPI derivatives with improved anti-inflammatory and anti-cancer activity. In biochemistry, future research could focus on the development of DMTFPI-based fluorescent probes for imaging cellular processes. In materials science, future research could focus on the synthesis of novel materials using DMTFPI as a building block.
合成法
DMTFPI can be synthesized through various methods, including the reaction of 2,5-dimethyl-3-nitropyrazole with trifluoroacetaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dimethylpyrazole with trifluoromethyl ketone, followed by reduction with sodium borohydride. DMTFPI can also be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with trifluoromethyl ketone, followed by reduction with sodium borohydride.
科学的研究の応用
DMTFPI has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMTFPI has been studied for its potential as an anti-inflammatory agent, as well as its potential as an anti-cancer agent. In biochemistry, DMTFPI has been studied for its potential as a fluorescent probe for imaging cellular processes. In materials science, DMTFPI has been studied for its potential as a building block for the synthesis of novel materials.
特性
IUPAC Name |
2,5-dimethyl-4-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-3-4(6(7,8)9)5(10)12(2)11-3/h10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMOWDNQMPPRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(F)(F)F)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2878600.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2878601.png)
![{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B2878603.png)
![1-(4-chlorophenyl)-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2878605.png)
![Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2878608.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2878609.png)
![3-(4-tert-butylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2878611.png)
![3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide](/img/structure/B2878613.png)
![N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2878614.png)
![1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B2878617.png)


![2-(2-Imidazo[2,1-b]thiazol-6-yl-ethyl)-isoindole-1,3-dione](/img/structure/B2878620.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2878623.png)